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Compound of Interest

Compound Name: Difurfurylideneacetone

Cat. No.: B168639

Introduction: Beyond a Simple Curcuminoid Analog

Difurfurylideneacetone (DFA), systematically known as (1E,4E)-1,5-di(furan-2-yl)penta-1,4-
dien-3-one, is a symmetrical a,3-unsaturated ketone that has garnered significant interest in
medicinal chemistry and materials science. While structurally related to the well-known
curcuminoid, dibenzylideneacetone, the replacement of phenyl rings with furan moieties
imparts unigue electronic and steric properties, leading to a distinct pharmacological and
chemical profile. This guide provides an in-depth technical overview of
difurfurylideneacetone, from its fundamental chemical identity to its synthesis,
characterization, and potential applications in drug discovery, tailored for researchers,
scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is paramount
for its application in research and development.

Nomenclature and ldentifiers:
e Systematic IUPAC Name: (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one[1]
e Common Name: Difurfurylideneacetone[2]

e CAS Number: 886-77-1[1][2]
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e Molecular Formula: C13H1003[1]
e Molecular Weight: 214.22 g/mol [1]
e Synonyms: 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one, DIFA[2][3]

Physicochemical Data:

Property Value Source
Appearance Yellow solid [2]
Molecular Weight 214.22 g/mol [1]
Molecular Formula C13H1003 [1]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

CZuntg p 3 13
Rotatable Bond Count 4 [3]
LogP (calculated) 2.5 [3]

Synthesis of Difurfurylideneacetone: The Claisen-
Schmidt Condensation

The most common and efficient method for synthesizing difurfurylideneacetone is the
Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction
involves the condensation of an aldehyde (furfural) with a ketone (acetone). The absence of a-
hydrogens in furfural prevents self-condensation, making it an ideal substrate for this reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials.
Acetone possesses enolizable a-hydrogens, which are deprotonated by a base (typically
sodium or potassium hydroxide) to form a nucleophilic enolate. This enolate then attacks the
electrophilic carbonyl carbon of furfural. A subsequent dehydration step, driven by the formation
of a stable conjugated system, yields furfurylideneacetone. The process is then repeated on
the other side of the acetone molecule to form the final product, difurfurylideneacetone.
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Caption: Synthesis of Difurfurylideneacetone via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of
Difurfurylideneacetone

This protocol is a self-validating system, where the successful formation of a yellow precipitate
and subsequent characterization confirm the reaction's completion.

o Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0
equivalents of furfural and 1.0 equivalent of acetone in ethanol.

o Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution
of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is exothermic, and

maintaining the temperature is crucial for preventing side reactions.

¢ Reaction Monitoring: A yellow precipitate of difurfurylideneacetone should begin to form.
The reaction progress can be monitored by thin-layer chromatography (TLC).
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« |solation: After the reaction is complete (typically within 30-60 minutes), the mixture is cooled
in an ice bath to maximize precipitation. The solid product is then collected by vacuum
filtration.

 Purification: The crude product is washed with cold water to remove any remaining base and
then with cold ethanol to remove unreacted starting materials. For higher purity, the product
can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the
synthesized difurfurylideneacetone.

Infrared (IR) Spectroscopy: The IR spectrum of difurfurylideneacetone is characterized by a
strong absorption band corresponding to the C=0 stretch of the a,3-unsaturated ketone,
typically in the range of 1640-1660 cm~1. Other significant peaks include those for the C=C
stretching of the conjugated system and the characteristic absorptions of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum provides detailed structural information. The protons on
the furan rings and the vinyl protons will appear in the aromatic region (typically 6 6.0-7.5
ppm). The chemical shifts and coupling constants of the vinyl protons are indicative of the
trans stereochemistry of the double bonds.

e 13C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon
around 6 180-190 ppm. The carbons of the furan rings and the double bonds will appear in
the range of & 110-150 ppm.

UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system,
difurfurylideneacetone exhibits strong absorption in the UV-Vis region. The principal
absorption peak (Amax) is typically observed in the range of 350-400 nm, corresponding to a 1t
- TT* transition.
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Caption: Experimental workflow for the synthesis and characterization of
difurfurylideneacetone.

Applications in Drug Development

Difurfurylideneacetone and its derivatives have shown promise in various therapeutic areas,
primarily due to their biological activities, which include antimicrobial and potential anticancer
effects.

Antimicrobial Activity: The a,-unsaturated ketone moiety is a known Michael acceptor, which
can react with nucleophilic residues (such as cysteine) in microbial enzymes and proteins,
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leading to their inactivation. This mechanism is a plausible explanation for the observed
antibacterial and antifungal properties of difurfurylideneacetone.

Anticancer Potential: Several studies have explored the cytotoxic effects of furan-containing
compounds against various cancer cell lines. While the precise mechanisms for
difurfurylideneacetone are still under investigation, potential modes of action could involve
the induction of apoptosis, inhibition of cell proliferation, or modulation of key signaling
pathways involved in cancer progression.
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Caption: A hypothetical signaling pathway for the anticancer activity of difurfurylideneacetone.

Safety and Handling
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As with any chemical compound, proper safety precautions must be observed when handling
difurfurylideneacetone.

e Hazards: It is known to cause skin, eye, and respiratory tract irritation.[2]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
goggles, gloves, and a lab coat.[2]

» Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of
dust.

e Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Conclusion

Difurfurylideneacetone is a versatile compound with significant potential in drug discovery
and development. Its straightforward synthesis, coupled with its interesting biological activities,
makes it an attractive scaffold for the design of novel therapeutic agents. This guide has
provided a comprehensive technical overview to aid researchers in their exploration of this
promising molecule. Further investigation into its mechanism of action and structure-activity
relationships will undoubtedly pave the way for its future applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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